molecular formula C8H8N2O B112837 3-Amino-4-methoxybenzonitrile CAS No. 60979-25-1

3-Amino-4-methoxybenzonitrile

Cat. No. B112837
CAS RN: 60979-25-1
M. Wt: 148.16 g/mol
InChI Key: MAYBZGKWHOVSAQ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzonitrile is a chemical compound with the molecular weight of 148.16 . It is commonly used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-methoxybenzonitrile is represented by the InChI code 1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Amino-4-methoxybenzonitrile is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Corrosion Inhibition

3-Amino-4-methoxybenzonitrile derivatives have been investigated for their potential as corrosion inhibitors. Research by Verma et al. (2015) shows that certain derivatives of 2-aminobenzene-1,3-dicarbonitriles, which include structures related to 3-amino-4-methoxybenzonitrile, demonstrate effective corrosion inhibition properties for mild steel in acidic environments. These inhibitors are of a mixed type and adhere to the metal surface following the Langmuir adsorption isotherm model. Electrochemical, thermodynamic, and surface investigations support these findings (Verma, Quraishi, & Singh, 2015).

Synthesis of Biologically Active Compounds

The role of 2-aminobenzonitrile derivatives in synthesizing biologically active compounds has been highlighted by Govindharaju et al. (2019). They conducted a study focusing on the synthesis, characterization, and biological evaluation of a Cr(III) complex involving 2-aminobenzonitrile. Their research demonstrates the potential of these compounds in developing new materials with antibacterial and antifungal properties (Govindharaju et al., 2019).

Synthesis of Novel Organic Compounds

Research on the synthesis of substituted 2-amino-4-quinazolinones, as described by Fray et al. (2006), involves the use of related compounds like 2,6-difluoro-4-methoxybenzonitrile. This study presents a novel route to synthesize a variety of organic compounds with potential applications in pharmaceuticals and materials science (Fray et al., 2006).

Pharmaceutical Research

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements H302 and H319 suggest that the compound is harmful if swallowed and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYBZGKWHOVSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625723
Record name 3-Amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxybenzonitrile

CAS RN

60979-25-1
Record name 3-Amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 8.8 g of Compound 18A and 46.8 g of stannous chloride dihydrate in 250 mL of 95% ethanol was refluxed for 1 hour. The solvent was evaporated off in vacuo and the residue was taken up with 200 mL of water. The mixture was acidified with 37% HCl, then alkalinised with 35% sodium hydroxide and extracted with 3×200 mL of diethyl ether. The combined organic layers were washed with 50 mL of water, dried over sodium sulphate and evaporated to dryness in vacuo to afford 6.90 g (94.2%) of Compound 18B as an ivory solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SA Bakunov, SM Bakunova, T Wenzler… - Journal of medicinal …, 2010 - ACS Publications
… by O-methylation of commercially available 4-hydroxy-3-nitrobenzonitrile (66) with MeI and K 2 CO 3 in DMF, underwent catalytic hydrogenation to give 3-amino-4-methoxybenzonitrile (…
Number of citations: 200 pubs.acs.org
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-4-methoxybenzonitrile (58 mg, 0.397 mmol, 1.00 eq.), 2-(4-(2-bromo-5-…
Number of citations: 7 www.sciencedirect.com
M González, PJ Alcolea, R Álvarez, M Medarde… - International Journal for …, 2021 - Elsevier
New drugs against visceral leishmaniasis with mechanisms of action differing from existing treatments and with adequate cost, stability, and properties are urgently needed. No …
Number of citations: 4 www.sciencedirect.com
廖立敏, 李建凤, 雷光东 - 武汉大学学报(理学版), 2017 - xml-data.org
: 将有机化合物分子中的非氢原子分为4 类, 将不同非氢原子自身及非氢原子之间的关系参数化构建出新的结构描述符, 对部分取代苯胺类化合物分子结构进行参数化表达, 采用逐步回归(SMR) …
Number of citations: 1 www.xml-data.org

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